3-(1-Methylpiperazin-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC20447231
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 3-(1-methylpiperazin-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H18N2O/c1-10-5-4-9-7-8(10)3-2-6-11/h8-9,11H,2-7H2,1H3 |
| Standard InChI Key | TXBUWJKPINGMDI-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCNCC1CCCO |
Introduction
Chemical Identity and Structural Features
3-(1-Methylpiperazin-2-yl)propan-1-ol belongs to the piperazine family, a class of compounds widely utilized in pharmaceutical chemistry due to their versatility in drug design. The compound’s IUPAC name specifies a propan-1-ol group attached to the 2-position of a 1-methylpiperazine ring. Piperazine derivatives are typically numbered such that the two nitrogen atoms occupy the 1 and 4 positions, making the 1-methyl substitution a modification of one nitrogen atom, while the propanol chain extends from the adjacent carbon (position 2) .
Key Structural Attributes:
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Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Methyl Substitution: A methyl group (-CH₃) attached to the nitrogen at position 1.
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Propanol Side Chain: A three-carbon chain terminating in a hydroxyl group (-OH) at position 2.
The stereochemistry of the compound remains unspecified in available literature, suggesting that racemic mixtures or undefined configurations are typical for such analogs .
Physicochemical Properties
While exact data for 3-(1-Methylpiperazin-2-yl)propan-1-ol are scarce, properties can be extrapolated from closely related compounds. For instance, 3-(4-Methylpiperazin-1-yl)propan-1-ol dihydrochloride (CAS: 82980-50-5), a structural isomer, exhibits a molecular weight of 231.16 g/mol, a logP of 0.46, and moderate water solubility due to its polar hydroxyl and amine groups . By comparison, the non-salt form of the target compound would likely have a molecular weight near 174.23 g/mol (C₈H₁₈N₂O) and a logP of approximately 0.3–0.6, reflecting balanced lipophilicity and hydrophilicity .
Estimated Physicochemical Parameters:
The compound’s polar surface area (PSA) is estimated at 26–28 Ų, indicating moderate permeability across biological membranes .
Synthesis and Analytical Characterization
Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination reactions. For 3-(1-Methylpiperazin-2-yl)propan-1-ol, a plausible route involves:
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Ring Formation: Condensation of ethylene diamine with a carbonyl source to form the piperazine backbone.
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Methylation: Introduction of the methyl group via alkylation of the secondary nitrogen using methyl iodide or dimethyl sulfate.
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Side-Chain Attachment: Coupling of propanol to the piperazine ring through a Mitsunobu reaction or SN2 displacement .
Analytical characterization of such compounds commonly employs:
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Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.
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High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
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X-ray Crystallography: Resolving stereochemical details (though rarely reported for simple analogs) .
Environmental Fate and Ecotoxicology
The environmental persistence of piperazine derivatives depends on their physicochemical properties. Using the relationship , the organic carbon-water partition coefficient (Koc) for 3-(1-Methylpiperazin-2-yl)propan-1-ol is estimated at 0.69 × 0.5 + 0.22 = 0.57, indicating low soil adsorption and high mobility in aquatic systems . This mobility, combined with moderate biodegradability, suggests the compound would have a half-life of days to weeks in surface water, posing minimal long-term ecological risk .
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